3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid
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Overview
Description
3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an acetamido group, a chlorophenyl group, and a carboxylic acid group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. Another approach is the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form carboxylic acids.
Substitution: The presence of the acetamido and chlorophenyl groups allows for substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as CuO and I2, and bases like pyridine . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while substitution reactions can produce various substituted thiophene derivatives.
Scientific Research Applications
3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group and the thiophene ring play crucial roles in stabilizing radical adducts and facilitating reactions on the furan ring . These interactions can influence various biological and chemical processes, making the compound valuable for research and development.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
3-Acetamido-5-acetylfuran: Another compound with an acetamido group and a furan ring.
Uniqueness
3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which provide distinct chemical properties and potential applications. The presence of the chlorophenyl group adds to its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C13H10ClNO3S |
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Molecular Weight |
295.74 g/mol |
IUPAC Name |
3-acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3S/c1-7(16)15-10-6-11(19-12(10)13(17)18)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16)(H,17,18) |
InChI Key |
GSLLPILMNBBSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(SC(=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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